3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethylphenyl isothiocyanate and 4-methylphenylamine in the presence of a base can lead to the formation of the thiazole ring. Subsequent reactions with carboxylic acid derivatives yield the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(2,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
- N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique thiazole ring structure and the presence of both methylphenyl and carboxamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-17-9-10-18(24)15-21(17)28-11-13-29(14-12-28)33(31,32)23-20(16-27(2)26-23)22(30)25-19-7-5-3-4-6-8-19/h9-10,15-16,19H,3-8,11-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLJYBXFMVJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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